3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride

MALT1 paracaspase ABC-DLBCL phenothiazine allosteric inhibitor

3-(10H-Phenothiazin-10-yl)propan-1-amine hydrochloride (CAS 109262-13-7), also known as didesmethylpromazine or N-desmethylpromazine hydrochloride, is a tricyclic phenothiazine derivative bearing a primary amine-terminated N-10 propyl side chain. It is the fully N-demethylated metabolite of the first-generation antipsychotic promazine and is structurally distinguished from promazine (N,N-dimethyl), N-desmethylpromazine (N-methyl), and chlorpromazine (2-chloro, N,N-dimethyl) by the absence of both methyl substituents on the terminal amine.

Molecular Formula C15H17ClN2S
Molecular Weight 292.8 g/mol
CAS No. 109262-13-7
Cat. No. B1518614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride
CAS109262-13-7
Molecular FormulaC15H17ClN2S
Molecular Weight292.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCN.Cl
InChIInChI=1S/C15H16N2S.ClH/c16-10-5-11-17-12-6-1-3-8-14(12)18-15-9-4-2-7-13(15)17;/h1-4,6-9H,5,10-11,16H2;1H
InChIKeyWPUSWGAEHMVZSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(10H-Phenothiazin-10-yl)propan-1-amine Hydrochloride (CAS 109262-13-7): Core Identifiers and Compound-Class Context for Procurement


3-(10H-Phenothiazin-10-yl)propan-1-amine hydrochloride (CAS 109262-13-7), also known as didesmethylpromazine or N-desmethylpromazine hydrochloride, is a tricyclic phenothiazine derivative bearing a primary amine-terminated N-10 propyl side chain [1]. It is the fully N-demethylated metabolite of the first-generation antipsychotic promazine and is structurally distinguished from promazine (N,N-dimethyl), N-desmethylpromazine (N-methyl), and chlorpromazine (2-chloro, N,N-dimethyl) by the absence of both methyl substituents on the terminal amine [2]. This compound is primarily employed as a reference standard, metabolite probe, and specialty research intermediate in neuropharmacology, parasitology, and MALT1 protease-targeted oncology studies [1][2].

Why 3-(10H-Phenothiazin-10-yl)propan-1-amine Hydrochloride Cannot Be Replaced by Promazine or Chlorpromazine in Targeted Research


Phenothiazine congeners sharing the same tricyclic core exhibit profoundly divergent pharmacological and physicochemical profiles driven by differences in N-10 side-chain substitution. The primary amine of 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride confers markedly reduced lipophilicity—its calculated partition coefficient (log P) is approximately 10-fold lower than that of promazine and chlorpromazine [1]—which alters membrane permeability, biodistribution, and pharmacokinetic handling. Functionally, the compound displays a distinct on-target profile: it inhibits trypanothione reductase with an I50 of 1412 μM, a potency that differs from 2-substituted phenothiazine analogs used in the same assay context . In MALT1 protease screening, the same chemotype records an IC50 of 15,800 nM, separating it from clinical phenothiazines such as mepazine, thioridazine, and promazine that were profiled in parallel [2]. These quantitative divergences mean that substituting a dimethylamino or monomethylamino analog will not reproduce the binding, metabolic, or transport behavior of the fully desmethyl species in a controlled experiment.

Head-to-Head Quantitative Differentiation of 3-(10H-Phenothiazin-10-yl)propan-1-amine HCl Against Key Analogs


MALT1 Protease Inhibition: Direct Comparison with Clinical Phenothiazine Peers

In a recombinant MALT1 protease screen, 3-(10H-phenothiazin-10-yl)propan-1-amine (CHEMBL288110; US9504692, compound 3985) yielded an IC50 of 15,800 nM [1]. The same patent family and associated publications identified mepazine, thioridazine, and promazine as MALT1 inhibitors, establishing that this compound belongs to the same allosteric chemotype but exhibits a quantitatively distinct potency level relative to the clinical leads [2]. Specifically, promazine—the parent N,N-dimethyl analog—and thioridazine demonstrate appreciably lower IC50 values in comparable recombinant MALT1 assays, placing this compound as a weaker, more probe-like scaffold within the series [2].

MALT1 paracaspase ABC-DLBCL phenothiazine allosteric inhibitor

Trypanothione Reductase Inhibition: Differentiated Potency Relative to 2-Substituted Phenothiazines

3-(10H-Phenothiazin-10-yl)propan-1-amine (didesmethylpromazine; Compound 18) inhibits Trypanosoma cruzi trypanothione reductase (TR) with an I50 of 1412 μM . By comparison, the structure–activity relationship study by Chan et al. (J. Med. Chem. 1998) demonstrated that 2-chloro- and 2-trifluoromethyl-substituted phenothiazine analogs are significantly more potent TR inhibitors, with Ki values in the low micromolar range (e.g., clomipramine Ki ≈ 6 μM) [1]. The approximately 235-fold weaker activity of the target compound underscores that the unsubstituted phenothiazine core with a primary amine side chain does not engage the hydrophobic enzyme patch exploited by 2-substituted congeners [1].

trypanothione reductase Chagas disease phenothiazine antiparasitic

Physicochemical Property Differentiation: Lipophilicity and Predicted CNS Permeability Versus Parent Compounds

Experimental perfusion studies using isolated rat brain demonstrate that the desmethyl metabolites of promazine and chlorpromazine have octanol/water partition coefficients approximately 10-fold lower than their parent N,N-dimethyl compounds [1]. Reflecting this, desmethylpromazine permeates the isolated rat brain more slowly than promazine, although at distribution equilibrium it reaches comparable brain concentrations due to similar tissue binding [1]. This establishes that 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride—as the fully desmethyl species—is more hydrophilic and exhibits slower initial CNS penetration than promazine or chlorpromazine.

blood-brain barrier permeability log P phenothiazine metabolite distribution

Metabolic Identity: CYP-Mediated Formation Pathway Distinguishes the Compound from Synthetic Surrogates

3-(10H-Phenothiazin-10-yl)propan-1-amine is formed endogenously from promazine via sequential N-demethylation catalyzed primarily by CYP1A2 and CYP2C9 [1]. This biosynthetic route distinguishes it from synthetic dimethylamino phenothiazines that are not subject to the same metabolic handling. In human liver microsome studies, the formation rate of N-desmethylpromazine correlates with CYP1A2 activity (phenacetin O-deethylation) and CYP2C9 activity (diclofenac 4′-hydroxylation), providing a metabolic fingerprint that is absent for the fully synthetic congeners [1].

drug metabolism CYP1A2 CYP2C9 N-demethylation

Procurement-Relevant Application Scenarios for 3-(10H-Phenothiazin-10-yl)propan-1-amine Hydrochloride


MALT1 Protease SAR Studies as a Negative-Control or Weak-Binding Scaffold

The IC50 of 15,800 nM against recombinant MALT1 established in the US9504692 patent screening campaign qualifies this compound as a moderate-affinity allosteric ligand [1]. Researchers building structure–activity relationships around the phenothiazine MALT1 pharmacophore can deploy this compound as a reference point representing the unsubstituted, primary-amine terminus, against which the potency gains conferred by N-methylation or 2-substitution are quantitatively benchmarked.

Trypanothione Reductase Selectivity Profiling in Antiparasitic Drug Discovery

With an I50 of 1412 μM against T. cruzi TR, this compound provides a low-affinity baseline for counterscreening phenothiazine libraries . When used alongside 2-chloro or 2-trifluoromethyl analogs that achieve nanomolar to low-micromolar Ki values, the wide activity gap facilitates the identification of substitution patterns that confer selective TR engagement relative to the unadorned phenothiazine nucleus .

Pharmacokinetic and Brain-Penetration Modeling Using a Low-Lipophilicity Phenothiazine Probe

The approximately 10-fold reduction in partition coefficient relative to promazine makes this hydrochloride salt a useful hydrophilic comparator in isolated perfused brain or in silico CNS-penetration models [2]. It enables experimental dissection of the contribution of terminal amine methylation to overall log P and initial brain uptake rate, without the confounding effect of 2-substituents present in chlorpromazine.

Authentic Metabolite Reference Standard for Promazine Metabolic Profiling

As the fully N-demethylated product of CYP1A2/CYP2C9-mediated promazine metabolism, this compound serves as a certified reference material for LC-MS/MS method development and validation in forensic toxicology, clinical pharmacokinetic studies, and in vitro drug–drug interaction assessments [3]. Its procurement as a characterized hydrochloride salt ensures identity and purity traceability not achievable with in-house synthetic batches.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.